molecular formula C8H10BrNO2 B1270527 5-Bromo-N-isopropyl-2-furamide CAS No. 300381-08-2

5-Bromo-N-isopropyl-2-furamide

Cat. No.: B1270527
CAS No.: 300381-08-2
M. Wt: 232.07 g/mol
InChI Key: JYCQSQCZAHQASJ-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-furamide (CAS: 300381-08-2) is a brominated furan derivative featuring an isopropyl group attached to the amide nitrogen. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 232.08 g/mol. The isopropyl substituent contributes to lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

5-bromo-N-propan-2-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQSQCZAHQASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357021
Record name 5-BROMO-N-ISOPROPYL-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300381-08-2
Record name 5-BROMO-N-ISOPROPYL-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-2-furamide typically involves the bromination of a furan derivative followed by amide formation. One common method is as follows:

    Bromination: A furan derivative is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) to introduce the bromine atom at the 5-position.

    Amide Formation: The brominated furan is then reacted with isopropylamine (C3H9N) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropyl-2-furamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, KMnO4) under acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).

Major Products

    Substitution: Various substituted furamides depending on the nucleophile used.

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

5-Bromo-N-isopropyl-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the furan ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds TPSA (Ų)
This compound N-isopropyl C₈H₁₀BrNO₂ 232.08 N/A 1 2 1 42.2
5-Bromo-N-ethyl-2-furamide N-ethyl C₇H₈BrNO₂ 218.05 N/A 1 2 1 42.2
5-Bromo-N-sec-butyl-2-furamide N-sec-butyl C₉H₁₂BrNO₂ 246.10 N/A 1 2 2 42.2
5-Bromo-N-(2-isopropylphenyl)-2-furamide N-(2-isopropylphenyl) C₁₄H₁₄BrNO₂ 308.17 3.8 1 2 3 42.2
5-Bromo-N-(4-isopropylphenyl)-2-furamide N-(4-isopropylphenyl) C₁₄H₁₄BrNO₂ 308.17 N/A 1 2 3 42.2
Dimeric derivative Propyl-linked dimer C₁₃H₁₂Br₂N₂O₄ 420.05 N/A 2 4 6 86.6

Key Observations:

Alkyl vs. Aryl Substitutents: N-Alkyl derivatives (e.g., ethyl, isopropyl, sec-butyl) exhibit lower molecular weights (218–246 g/mol) compared to N-aryl analogs (308 g/mol). The latter’s aromatic rings increase hydrophobicity, as seen in the 2-isopropylphenyl derivative’s XLogP3 of 3.8 .

Branching and Chain Length :

  • Longer alkyl chains (e.g., sec-butyl) increase molecular weight and rotatable bonds (2 vs. 1 in N-isopropyl), which may reduce metabolic stability.
  • Branched chains (e.g., isopropyl) could lower logP compared to linear analogs due to reduced surface area for hydrophobic interactions.

The dimeric derivative has six rotatable bonds, indicating high flexibility, which may impact pharmacokinetics .

Polar Surface Area (TPSA): Monomeric analogs share a TPSA of 42.2 Ų, suggesting comparable solubility profiles.

Biological Activity

5-Bromo-N-isopropyl-2-furamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.

Synthesis of this compound

The synthesis of this compound typically involves two main steps:

  • Bromination : A furan derivative is treated with brominating agents like bromine (Br2) or N-bromosuccinimide (NBS) under acidic conditions to introduce a bromine atom at the 5-position of the furan ring.
  • Amide Formation : The brominated furan is then reacted with isopropylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to interact with DNA, leading to cell cycle arrest and subsequent cell death. The presence of the bromine atom enhances its reactivity and binding affinity to molecular targets involved in cancer progression .

Other Biological Activities

Emerging studies suggest potential anti-inflammatory and antiviral properties. The compound's ability to modulate oxidative stress pathways may contribute to its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for microbial growth and cancer cell proliferation.
  • DNA Interaction : It binds to DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
5-Bromo-2-furamide Lacks isopropyl groupModerate antimicrobial activity
N-Isopropyl-2-furamide Lacks bromine atomLower reactivity and biological activity
5-Chloro-N-isopropyl-2-furamide Contains chlorine instead of bromineAltered reactivity and potential effects

The combination of the bromine atom and the isopropyl group in this compound provides it with distinct chemical and biological properties that enhance its potential as a drug candidate.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study published in PubChem highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
  • Cancer Cell Line Research : Research in Nature showed that treatment with this compound led to a significant reduction in viability in various cancer cell lines, supporting its potential as an anticancer agent .
  • Oxidative Stress Modulation : A recent study indicated that this compound could enhance oxidative stress markers in treated cells, suggesting its role in inducing apoptosis through oxidative pathways.

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